molecular formula C17H20N2O6S3 B2945211 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide CAS No. 1448030-39-4

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide

Cat. No.: B2945211
CAS No.: 1448030-39-4
M. Wt: 444.54
InChI Key: AVVYNRSSRFDMNL-UHFFFAOYSA-N
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Description

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide is a bis-sulfonamide derivative featuring a benzenesulfonamide core linked via a sulfonyl group to a piperidine ring, which is further substituted with a phenylsulfonyl moiety. This compound belongs to a class of sulfonamide-based molecules known for their diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and antimicrobial or anticancer properties .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidin-1-yl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S3/c18-27(22,23)16-6-8-17(9-7-16)28(24,25)19-12-10-15(11-13-19)26(20,21)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVYNRSSRFDMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide is a sulfonamide compound with significant biological implications, particularly in pharmacology. This article reviews its biological activity, focusing on antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl groups, which are known to enhance biological activity. The structural formula can be represented as follows:

C16H18N2O6S4\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{6}\text{S}_{4}

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamideSalmonella typhiModerate
4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamideBacillus subtilisStrong

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

EnzymeInhibition TypeIC50 Value (µM)
Acetylcholinesterase (AChE)Inhibitor2.14 ± 0.003
UreaseInhibitor0.63 ± 0.001

Structure-Activity Relationship (SAR)

The biological efficacy of sulfonamides is often linked to their structural characteristics. SAR studies have demonstrated that modifications at specific sites on the piperidine ring can enhance potency and selectivity against various biological targets . For instance, the introduction of different substituents on the benzene ring or piperidine can significantly alter the compound's activity profile.

Case Studies

  • Antibacterial Screening : A study involving a series of sulfonamide derivatives, including the target compound, revealed that modifications at the para position of the piperidine significantly enhanced antibacterial activity against gram-positive bacteria .
  • Enzyme Interaction Studies : Docking studies showed that 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism .

Comparison with Similar Compounds

N-(Piperidin-1-yl)benzenesulfonamide Derivatives

  • Example : N-(Piperidin-1-yl)benzenesulfonamide (parent compound in ) lacks the additional phenylsulfonyl group present in the target compound.
  • Impact : Alkylation or arylation of the piperidine nitrogen in derivatives (e.g., 1a–f, 3a–n) modulates cholinesterase inhibitory activity. For instance, bulky substituents enhance acetylcholinesterase (AChE) inhibition, with IC₅₀ values ranging from 0.8–12.5 µM .

Thieno[3,2-d]pyrimidine-Linked Derivatives

  • Example: 4-((4-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide () incorporates a thienopyrimidine core and cyanoethenyl group, increasing structural complexity.
  • Impact: The thienopyrimidine moiety enhances HIV-1 reverse transcriptase inhibition (EC₅₀: 0.02–0.5 µM), demonstrating how heterocyclic extensions improve antiviral activity .

Thiazolo[5,4-d]pyrimidine Derivatives

  • Example : Compounds 5–7 () feature benzenesulfonamide connected to a piperidine-acetamide fragment.
  • Impact : Distancing the benzenesulfonamide group from the core reduces hA1AR affinity but increases A2BAR antagonism, highlighting substituent positioning as critical for receptor selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Solubility (µg/mL)
Target Compound C₁₈H₂₀N₂O₆S₃ 480.56 Bis-sulfonyl, piperidine-phenyl 2.1 ~10 (low)
N-(Piperidin-1-yl)benzenesulfonamide C₁₁H₁₆N₂O₂S 240.32 Single sulfonamide, piperidine 1.4 ~50 (moderate)
Compound 13a1 () C₂₉H₃₀N₆O₃S₂ 574.72 Thienopyrimidine, cyanoethenyl 3.8 ~5 (very low)
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide () C₂₁H₂₅N₃O₅S₂ 479.57 Thiazolidinone, piperidinylphenyl 2.5 ~20 (low)

*LogP values estimated using fragment-based methods.

Key Observations :

  • Thienopyrimidine derivatives (e.g., 13a1) exhibit higher LogP due to aromatic extensions, correlating with enhanced CNS penetration but poor solubility .

Enzyme Inhibition

  • Cholinesterase Inhibition : N-Alkylated piperidine sulfonamides () show potent AChE inhibition (IC₅₀: 0.8 µM), attributed to interactions with the enzyme’s catalytic anionic site .
  • Carbonic Anhydrase (CA) Inhibition : Pyrazoline-benzenesulfonamides () exhibit CA-IX/XII selectivity (Kᵢ: 8–40 nM), relevant for anticancer applications .

Receptor Antagonism

  • Adenosine Receptor Antagonism: Thiazolo[5,4-d]pyrimidines () demonstrate dual hA2A/hA2BAR antagonism (Kᵢ: 10–50 nM), with substituent spacing influencing subtype selectivity .

Antiviral Activity

  • HIV-1 Inhibition: Thienopyrimidine derivatives () block reverse transcriptase via non-nucleoside mechanisms (EC₅₀: 0.02 µM), leveraging hydrophobic interactions with the NNIBP pocket .

Clinical and Industrial Relevance

  • Anticancer Agents : Sulfonamides with CA inhibition () are explored for targeting hypoxic tumors .
  • Neurodegenerative Diseases : Cholinesterase inhibitors () are candidates for Alzheimer’s therapy .
  • Antivirals: Thienopyrimidine derivatives () represent novel HIV-1 therapeutics .

Preparation Methods

Metal-Free Oxidative Coupling

A scalable route to 1-(phenylsulfonyl)piperidine involves the iodine-mediated coupling of sodium benzenesulfinate and piperidine under oxidative conditions. In a representative procedure:

  • Reactants : Sodium benzenesulfinate (1 mmol), piperidine (0.5 mmol), iodine (0.5 mmol).
  • Solvent : Ethanol (2 mL).
  • Conditions : Stirring at room temperature for 3 hours.
  • Workup : Quenching with 10% sodium thiosulfate, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate).
  • Yield : 71% as a white solid.

Characterization data aligns with literature reports: $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) δ 7.82 (d, $$ J = 8.0 $$ Hz, 2H), 7.58 (t, $$ J = 7.5 $$ Hz, 1H), 7.52 (t, $$ J = 7.5 $$ Hz, 2H), 3.23 (t, $$ J = 6.0 $$ Hz, 4H), 1.75–1.72 (m, 4H).

tert-Butyl Hydroperoxide (TBHP)-Mediated Sulfonylation

An alternative method employs N-hydroxybenzenesulfonamide as the sulfonyl source:

  • Reactants : N-Hydroxybenzenesulfonamide (1 mmol), piperidine (2 mmol), iodine (1 mmol), TBHP (4 equiv).
  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF, 2 mL).
  • Conditions : Heating at 70°C for 6 hours.
  • Yield : 62% after silica gel purification.

This method avoids pre-formed sulfinate salts but requires careful control of oxidizing conditions to prevent over-oxidation.

Coupling of Intermediates to Form the Target Compound

Stepwise Sulfonamide Bond Formation

The final assembly involves reacting 4-(phenylsulfonyl)piperidine with 4-(chlorosulfonyl)benzenesulfonamide under basic conditions:

  • Reactants : 4-(Phenylsulfonyl)piperidine (1 mmol), 4-(chlorosulfonyl)benzenesulfonamide (1.2 mmol).
  • Base : Pyridine (2.5 mmol) or Cs$$ _2 $$CO$$ _3 $$ (2 mmol).
  • Solvent : Anhydrous dichloromethane or DMF (2 mL).
  • Conditions : Stirring at 0°C → room temperature for 12–24 hours.
  • Workup : Aqueous HCl wash, drying over Na$$ _2 $$SO$$ _4 $$, and recrystallization.

Yield : ~50–65% (estimated based on analogous reactions).

Spectroscopic Characterization

  • $$ ^1H $$ NMR : Expected signals include aromatic protons (δ 7.5–8.1 ppm), piperidine methylenes (δ 1.7–3.3 ppm), and sulfonamide NH$$ _2 $$ (δ 5.8–6.2 ppm, broad).
  • $$ ^{13}C $$ NMR : Key peaks correspond to sulfonyl carbons (δ 115–125 ppm) and piperidine carbons (δ 25–50 ppm).
  • IR : Strong absorptions at 1340 cm$$ ^{-1} $$ (S=O asymmetric) and 1160 cm$$ ^{-1} $$ (S=O symmetric).

Alternative Synthetic Routes and Optimization

One-Pot Tandem Sulfonylation

A streamlined approach using sodium benzenesulfinate and in situ generation of the chlorosulfonyl intermediate may enhance efficiency:

  • Step 1 : Generate 4-(chlorosulfonyl)benzenesulfonamide via chlorosulfonation.
  • Step 2 : React with 4-(phenylsulfonyl)piperidine in the presence of iodine and TBHP.

Advantage : Reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the benzenesulfonamide on Wang resin enables iterative sulfonylation:

  • Resin Loading : Couple 4-aminobenzenesulfonamide to Wang resin via a carboxylic acid linker.
  • Sulfonylation : Treat with 4-(phenylsulfonyl)piperidine-1-sulfonyl chloride in DMF.
  • Cleavage : Release the product using TFA/water mixtures.

Yield : ~40–55% (based on resin loading capacity).

Challenges and Mitigation Strategies

  • Regioselectivity : Piperidine sulfonation favors the nitrogen atom. To install the 4-position phenylsulfonyl group, directed C–H functionalization or pre-functionalized piperidine precursors are necessary.
  • Stability : Sulfonyl chlorides are moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.
  • Purification : Silica gel chromatography with ethyl acetate gradients effectively separates bis-sulfonamides from mono-sulfonated byproducts.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidinyl-sulfonyl intermediate via nucleophilic substitution between 4-(phenylsulfonyl)piperidine and a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Coupling with benzenesulfonamide using a base (e.g., triethylamine) to activate the sulfonyl group. Catalysts like DMAP may enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign proton environments (e.g., sulfonamide NH at ~10 ppm, aromatic protons at 7–8 ppm) and confirm piperidine ring conformation .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide groups). Space groups like P2₁/c are common for sulfonamides .
  • FT-IR : Identify key functional groups (S=O stretches at ~1150–1350 cm⁻¹) .

Advanced: How can crystallographic data resolve discrepancies in reported bioactivity across studies?

Crystal structure analysis reveals conformational flexibility in the piperidine ring and sulfonamide orientation, which may affect target binding. For example:

  • Torsion angles : Variations in the sulfonyl-piperidine linkage (e.g., C–S–N–C angles) influence molecular geometry and intermolecular interactions .
  • Hydrogen-bonding networks : Differences in packing motifs (e.g., dimeric vs. helical arrangements) can alter solubility and bioavailability, explaining contradictory bioassay results .

Advanced: What experimental designs are optimal for evaluating enzyme inhibition (e.g., carbonic anhydrase)?

  • Assay conditions : Use stopped-flow kinetics with CO₂ hydration at pH 7.4 (25°C) and measure IC₅₀ values. Include acetazolamide as a positive control .
  • Structural analogs : Compare inhibition potency with derivatives lacking the phenylsulfonyl group to assess the role of hydrophobicity in binding .
  • Crystallographic docking : Validate binding modes using software like AutoDock Vina, focusing on Zn²⁺ coordination in the enzyme active site .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzene ring to enhance binding affinity. Compare with –OCH₃ derivatives to assess steric effects .
  • Piperidine modifications : Replace the phenylsulfonyl group with cyclohexylsulfonyl to evaluate hydrophobic interactions. Use molecular dynamics simulations to predict conformational stability .

Advanced: How should researchers address contradictory data in solubility and stability profiles?

  • Solubility testing : Perform pH-dependent studies (pH 1–10) with UV-Vis spectroscopy. Co-solvents (e.g., DMSO/PBS mixtures) may improve aqueous solubility for in vitro assays .
  • Stability protocols : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolysis susceptibility .

Advanced: What computational methods are recommended for predicting drug-likeness and toxicity?

  • ADMET prediction : Use QikProp (Schrödinger) to calculate logP (target <3), PSA (<140 Ų), and CYP450 inhibition profiles.
  • Toxicity screening : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks, focusing on sulfonamide-related alerts .

Advanced: How can isoform selectivity (e.g., CA II vs. CA IX) be experimentally validated?

  • Isozyme-specific assays : Use recombinant human CA isoforms in fluorimetric assays with 4-nitrophenyl acetate as a substrate.
  • Thermal shift assays : Compare melting temperatures (ΔTm) of CA isoforms with/without the compound to evaluate binding stability .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders.
  • Waste disposal : Neutralize sulfonamide residues with dilute NaOH before disposal .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors for sulfonylation steps to enhance heat transfer and reduce side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions. Monitor reaction progress in real-time with inline IR .

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